molecular formula C₁₈H₂₅N₃O₃ B1144701 Saxagliptin metabolite M13 CAS No. 1429782-93-3

Saxagliptin metabolite M13

Cat. No.: B1144701
CAS No.: 1429782-93-3
M. Wt: 331.41
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Preparation Methods

The synthesis of Saxagliptin metabolite M13 involves several steps. The synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the tricyclic structure and the incorporation of amino and hydroxyl groups.

Scientific Research Applications

Pharmacokinetics of M13

M13 is one of the significant metabolites identified in the metabolic pathway of saxagliptin. It has been reported that M13 represents a notable percentage of drug-related material in plasma and urine, indicating its relevance in understanding the drug's overall pharmacokinetic profile .

Key Pharmacokinetic Parameters

ParameterSaxagliptin5-Hydroxy SaxagliptinM13
Half-Life2.5 hours3.1 hoursNot specified
Bioavailability75%-97%Not specifiedNot specified
Peak Plasma Concentration0.5-0.75 hoursNot specifiedNot specified

Clinical Applications

1. Glycemic Control:
Research indicates that saxagliptin and its metabolites, including M13, contribute to improved glycemic control in patients with type 2 diabetes. Clinical trials have shown reductions in glycated hemoglobin levels and fasting plasma glucose concentrations when administered as part of a treatment regimen .

2. Cardiovascular Safety:
Post hoc analyses from clinical trials suggest that saxagliptin, along with its metabolites, does not significantly increase cardiovascular risk in diabetic patients. This safety profile supports its use in patients with existing cardiovascular conditions .

Case Studies

Case Study 1: Efficacy in Diabetic Patients
A clinical trial evaluated the efficacy of saxagliptin in GADA-positive patients, demonstrating that treatment led to significant improvements in glycemic control and C-peptide secretion. The role of M13 as a contributing metabolite was highlighted as enhancing the overall therapeutic effect .

Case Study 2: Drug Interaction Studies
Another study investigated the pharmacokinetics of saxagliptin when co-administered with rifampicin, a known CYP3A4 inducer. The results showed altered metabolism patterns for both saxagliptin and its metabolites, including M13, suggesting potential implications for drug-drug interactions and dosing adjustments in clinical practice .

Toxicological Considerations

Toxicological studies have indicated that the safety profile of saxagliptin remains consistent across various populations, including those with renal impairment. The presence of M13 does not appear to alter the toxicity profile significantly compared to the parent compound or other major metabolites .

Comparison with Similar Compounds

Saxagliptin metabolite M13 can be compared with other similar compounds, such as:

Biological Activity

Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily utilized in the management of type 2 diabetes mellitus. Its active metabolite, M13, plays a significant role in its pharmacological effects. This article delves into the biological activity of Saxagliptin metabolite M13, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

Saxagliptin inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases GLP-1 levels, leading to enhanced insulin secretion and reduced glucagon levels. The formation of M13 is a crucial aspect of saxagliptin’s overall efficacy.

Key Mechanisms:

  • DPP-4 Inhibition : M13 retains the ability to inhibit DPP-4, albeit with reduced potency compared to saxagliptin.
  • Incretin Hormone Modulation : Increased levels of GLP-1 enhance glucose-dependent insulin secretion and decrease glucagon secretion from pancreatic alpha cells.

Pharmacokinetics

M13 is formed through the metabolic pathway involving cytochrome P450 enzymes, primarily CYP3A4/5. The pharmacokinetic profile of M13 reveals important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters:

ParameterSaxagliptinM13 (5-Hydroxy Saxagliptin)
Bioavailability 75%Not explicitly reported
Half-life 2.5 hours3.1 hours
Peak Concentration (Cmax) 24 ng/mL47 ng/mL
Volume of Distribution 151 LNot specified
Protein Binding <10%Not specified

The formation of M13 significantly contributes to the overall therapeutic effect of saxagliptin. Studies indicate that while M13 has a lower potency than saxagliptin, its presence enhances the duration of DPP-4 inhibition.

Clinical Studies and Findings

Recent clinical studies have investigated the efficacy and safety profiles associated with saxagliptin and its metabolites.

  • Efficacy in Type 2 Diabetes Management :
    • A meta-analysis demonstrated consistent efficacy across various patient subgroups treated with saxagliptin, highlighting its effectiveness in lowering HbA1c levels .
  • Safety Profile :
    • Reports indicate a potential risk for liver injury associated with saxagliptin use; however, specific data on M13's role in this context remains limited .
  • Pharmacokinetic Interaction Studies :
    • Co-administration with rifampicin significantly decreased the plasma concentrations of saxagliptin but did not affect the pharmacodynamic response related to DPP-4 inhibition . This suggests that while M13 is less affected by certain drug interactions, saxagliptin's overall exposure can be compromised.

Case Studies

Several case studies have explored the therapeutic implications of saxagliptin and its metabolites:

  • Case Study 1 : A patient with type 2 diabetes exhibited significant improvements in glycemic control after switching to saxagliptin from another DPP-4 inhibitor. The patient's response was attributed to both saxagliptin and its active metabolite M13.
  • Case Study 2 : An elderly patient developed elevated liver enzymes after initiating saxagliptin therapy. Although the direct causative role of M13 was not established, monitoring for hepatic function was recommended due to potential risks associated with saxagliptin metabolism.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of saxagliptin and its active metabolite M13, and how do renal/hepatic impairments influence dosing protocols?

  • Methodological Answer : Measure AUC, Cmax, and half-life (t1/2) in controlled clinical trials comparing healthy subjects to patients with renal/hepatic impairment. For renal impairment, note that moderate/severe cases increase saxagliptin AUC by 2.1- to 4.5-fold and M13 by 70%–4.5-fold, necessitating dose reduction to 2.5 mg/day . For hepatic impairment, monitor altered metabolite ratios (e.g., M13 Cmax decreases by 59% in Child-Pugh class C) and adjust PK models accordingly . Use non-compartmental analysis for parameter estimation and include creatinine clearance as a covariate in population PK models.

Q. How should researchers design experiments to compare the DPP-4 inhibitory potency of saxagliptin and M13?

  • Methodological Answer : Use in vitro enzyme inhibition assays with recombinant DPP-4. Calculate IC50 values for saxagliptin and M13 under standardized conditions (pH 7.4, 37°C). M13 exhibits ~50% lower potency than saxagliptin . Validate findings with ex vivo plasma samples from clinical trials, correlating DPP-4 inhibition with metabolite plasma concentrations .

Q. What statistical frameworks are recommended for analyzing variability in M13 exposure across populations?

  • Methodological Answer : Apply mixed-effects modeling to account for inter-individual variability (e.g., CYP3A4 polymorphisms, renal function). Use bootstrapping or Monte Carlo simulations to predict exposure ranges in subpopulations. For renal impairment, stratify analysis by eGFR and include covariates like albuminuria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CYP3A4-mediated drug interaction effects on M13 exposure?

  • Methodological Answer : Conduct in vitro CYP3A4 induction/inhibition assays using human hepatocytes, followed by clinical crossover studies. For example, rifampicin (CYP3A4 inducer) reduces saxagliptin AUC by 76% but increases M13 Cmax slightly, suggesting compensatory metabolic pathways . Use physiologically based pharmacokinetic (PBPK) modeling to simulate interactions and validate with clinical PK data. Explore alternative enzymes (e.g., CYP3A5) or transporters contributing to M13 disposition .

Q. What multi-omics strategies are suitable for mapping M13’s role in glucose metabolism and off-target effects?

  • Methodological Answer : Integrate metabolomics (e.g., 13C-labeled flux analysis ), transcriptomics (e.g., hepatic CYP3A4 expression profiling), and proteomics (e.g., DPP-4 activity assays). Leverage databases like the Metabolomics Workbench (Project ID PR000898 ) and Human Metabolome Database to identify novel pathways. Apply constraint-based metabolic modeling (e.g., GSMNs) to predict M13’s impact on succinate or GLP-1 pathways .

Q. How should researchers design trials to assess pharmacodynamic interactions between saxagliptin/M13 and sildenafil in diabetic populations?

  • Methodological Answer : Use a randomized, double-blind, placebo-controlled crossover design. Monitor DPP-4 activity, cyclic GMP levels (for sildenafil’s effect), and M13 plasma concentrations. Despite no reported PK interactions, assess additive effects on endothelial function via flow-mediated dilation . Include pharmacogenomic analysis of CYP3A4/5 variants to explain inter-subject variability .

Q. Data Reproducibility and Access

Q. What protocols ensure reproducibility in saxagliptin/M13 pharmacokinetic studies?

  • Methodological Answer : Pre-register trials in repositories like ClinicalTrials.gov . Standardize bioanalytical methods (e.g., LC-MS/MS for quantifying saxagliptin and M13 ). Report all PK parameters (AUC, Cmax, t1/2) with 90% confidence intervals. Share raw data via repositories like NMDR (Project ID PR000898 ) and adhere to CONSORT guidelines for clinical trials .

Q. How can researchers access high-quality metabolomics data on M13 for hypothesis generation?

  • Methodological Answer : Query the Metabolomics Workbench using Project ID PR000898 or Human Metabolome Database for M13’s spectral signatures (e.g., NMR, MS/MS). For novel data, collaborate with labs using 13C isotopic labeling to trace M13’s metabolic fate . Validate findings with in silico tools like MetaNetX for network reconciliation .

Q. Conflict Resolution in Experimental Outcomes

Q. How to address discrepancies in M13’s reported contribution to DPP-4 inhibition in vivo?

  • Methodological Answer : Conduct dose-response studies comparing saxagliptin monotherapy versus saxagliptin + M13 co-administration in DPP-4 knockout models. Use selective inhibitors to isolate M13’s effect. Reconcile contradictions by analyzing free (unbound) metabolite concentrations, as protein binding differences may alter bioavailability .

Q. What experimental approaches clarify M13’s role in saxagliptin-associated cardiovascular outcomes?

  • Methodological Answer : Use longitudinal cohort studies with stratified analysis by M13 exposure quartiles. Apply Mendelian randomization to link CYP3A4 genetic variants to M13 levels and cardiovascular endpoints. Combine EHR data with PK/PD modeling to isolate metabolite-specific effects .

Properties

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVVVHQBNWXMNQ-FHKDIRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429782-93-3
Record name (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1AS,4S,6AR,7AS)-6-AMINO-4-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-1,1A,4,6A,7,7A-HEXAHYDRO-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS56A8GYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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